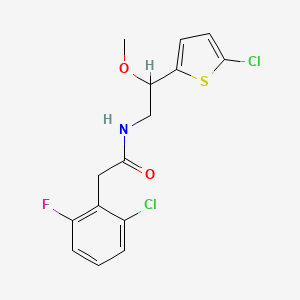

![molecular formula C17H21Cl2N3O4S B2497307 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride CAS No. 1177521-86-6](/img/structure/B2497307.png)

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

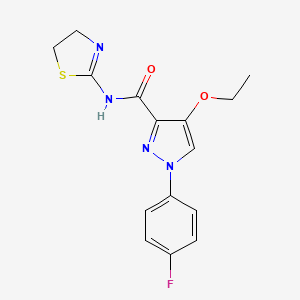

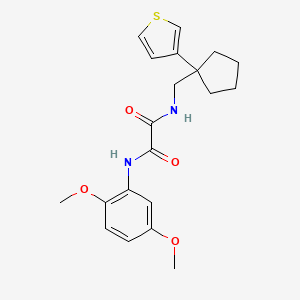

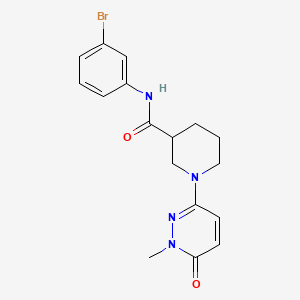

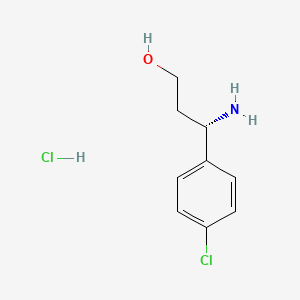

The compound belongs to a class of synthetic organic molecules, often researched for their potential in pharmaceutical and chemical applications. The design and synthesis of such compounds involve complex chemical methodologies, aiming at understanding their structure-activity relationship, physicochemical properties, and potential applications in various fields.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simple precursors to the final target molecule. For example, the synthesis of novel heterocyclic compounds from visnaginone and khellinone derivatives demonstrates the complexity and creativity required in synthetic chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and interactions. Techniques such as NMR, X-ray crystallography, and MS are typically employed. For instance, the structural elucidation of complex molecules can be seen in the work on dimethoxy derivatives (Chen, Ye, & Hu, 2012).

Chemical Reactions and Properties

Chemical reactions involving the compound can reveal its reactivity, stability, and potential for further modification. Studies often explore various chemical conditions to optimize reactions and yield. For example, the development of new anti-depressants from structurally novel serotonin receptor antagonists illustrates the exploration of chemical reactivity for therapeutic purposes (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Studies on heterocyclic compounds, such as benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, involve the synthesis and characterization of molecules with potential for diverse biological activities. These compounds are explored for their antimicrobial properties, highlighting the importance of heterocyclic chemistries in developing new therapeutic agents (Spoorthy et al., 2021).

Anti-inflammatory and Analgesic Applications

The synthesis of novel compounds from natural sources, aiming at anti-inflammatory and analgesic activities, illustrates the potential of complex heterocyclic structures in medicinal chemistry. For instance, novel benzodifuranyl, triazines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antidepressant Properties

Research into the design, synthesis, and pharmacological evaluation of novel 5-HT3 receptor antagonists, such as 3-ethoxyquinoxalin-2-carboxamides, provides insights into the application of complex heterocyclic structures for the development of new antidepressants. These studies demonstrate the importance of understanding receptor interactions in designing effective therapeutic agents (Mahesh et al., 2011).

Antitumor Agents

The exploration of antitumor agents through the synthesis of acridine monosubstituted derivatives showcases the potential of heterocyclic compounds in oncology. These studies highlight the diverse mechanisms through which these compounds can exhibit antileukemic and anticarcinoma activities, emphasizing the role of structural modifications in enhancing therapeutic efficacy (Rewcastle et al., 1986).

Synthesis of Analogues for Drug Development

The synthesis of analogues of known drugs, such as rhein, for improving systemic exposure demonstrates the relevance of chemical modifications in drug development. This approach allows for the optimization of pharmacokinetic properties, enhancing the drug's therapeutic potential (Owton et al., 1995).

Eigenschaften

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O4S.ClH/c1-20(2)6-7-21(16(22)13-10-24-8-9-25-13)17-19-14-12(23-3)5-4-11(18)15(14)26-17;/h4-5,10H,6-9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZMUKPUUPFXTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=COCCO3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497228.png)

![3-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B2497231.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2497235.png)

![2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2497237.png)

![6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2497238.png)

![Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B2497239.png)

![2-Bromo-4,6-difluorobenzo[d]thiazole](/img/structure/B2497241.png)

![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2497245.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2497247.png)